N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE is a complex organic compound that features multiple functional groups, including amino, cyano, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and benzyl intermediates, followed by their coupling through sulfanyl and acetyl linkages. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions to maximize yield, minimize by-products, and ensure scalability. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of cyano groups to primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETAMIDE
- N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[4-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)-3-CYANOBENZYL]-2-CYANOPHENYL}ACETAMIDE stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C33H20N12O2S2 |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-[[4-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]-3-cyanophenyl]methyl]-2-cyanophenyl]acetamide |
InChI |
InChI=1S/C33H20N12O2S2/c34-10-20-6-18(1-3-26(20)42-28(46)16-48-32-24(14-38)8-22(12-36)30(40)44-32)5-19-2-4-27(21(7-19)11-35)43-29(47)17-49-33-25(15-39)9-23(13-37)31(41)45-33/h1-4,6-9H,5,16-17H2,(H2,40,44)(H2,41,45)(H,42,46)(H,43,47) |
InChI Key |
WDXHQJNAQPQMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)C#N)C#N)NC(=O)CSC4=C(C=C(C(=N4)N)C#N)C#N |
Origin of Product |
United States |
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